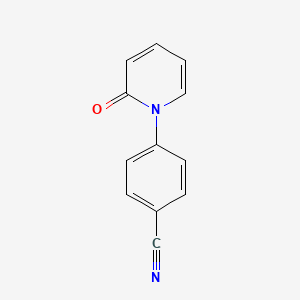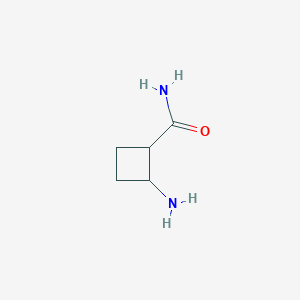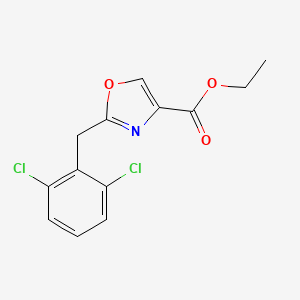
Mmp inhibitor III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Mmp inhibitor III involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired product. Industrial production methods focus on optimizing these steps to ensure high yield and purity of the final compound .
Analyse Des Réactions Chimiques
Mmp inhibitor III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mmp inhibitor III has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of matrix metalloproteinases and their role in various chemical processes. In biology, it is employed to investigate the role of matrix metalloproteinases in cell signaling, tissue remodeling, and disease progression. In medicine, this compound is explored for its potential therapeutic applications in treating conditions such as cancer, arthritis, and cardiovascular diseases. In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Mmp inhibitor III exerts its effects by binding to the active site of matrix metalloproteinases, thereby preventing the degradation of the extracellular matrix. This inhibition is crucial for controlling various physiological and pathological processes. The molecular targets of this compound include the catalytic domain of matrix metalloproteinases, which is responsible for their enzymatic activity. The pathways involved in this mechanism include the regulation of extracellular matrix turnover, cell signaling, and tissue remodeling .
Comparaison Avec Des Composés Similaires
Mmp inhibitor III is unique in its selectivity and potency compared to other similar compounds. Some of the similar compounds include Mmp inhibitor I, Mmp inhibitor II, and Mmp inhibitor IV. These compounds also target matrix metalloproteinases but differ in their chemical structure, selectivity, and potency. This compound is particularly noted for its high affinity and specificity towards certain matrix metalloproteinases, making it a valuable tool in scientific research and therapeutic applications .
Propriétés
Formule moléculaire |
C19H29N3O4 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N'-hydroxy-N-[1-(methylamino)-1-oxo-4-phenylbutan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H29N3O4/c1-13(2)11-15(12-17(23)22-26)18(24)21-16(19(25)20-3)10-9-14-7-5-4-6-8-14/h4-8,13,15-16,26H,9-12H2,1-3H3,(H,20,25)(H,21,24)(H,22,23) |
Clé InChI |
FQRZOEBSTPAQBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)NO)C(=O)NC(CCC1=CC=CC=C1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)

![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)

![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)


![3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B12280370.png)

![[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B12280385.png)
![ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B12280390.png)


